

# An In-depth Technical Guide to Ixazomib Impurity 1

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## Compound of Interest

Compound Name: Ixazomib Impurity 1

Cat. No.: B601153

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This technical guide provides a comprehensive overview of **Ixazomib Impurity 1**, a key process-related impurity associated with the oral proteasome inhibitor, Ixazomib. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical identity, formation, and analytical methodologies for this impurity.

## Chemical Identity and Physical Properties

**Ixazomib Impurity 1** is recognized as a significant intermediate in the synthesis of Ixazomib.<sup>[1]</sup> Its chemical structure is characterized by the presence of a pinanediol protecting group on the boronic acid moiety, which is absent in the final active pharmaceutical ingredient (API).

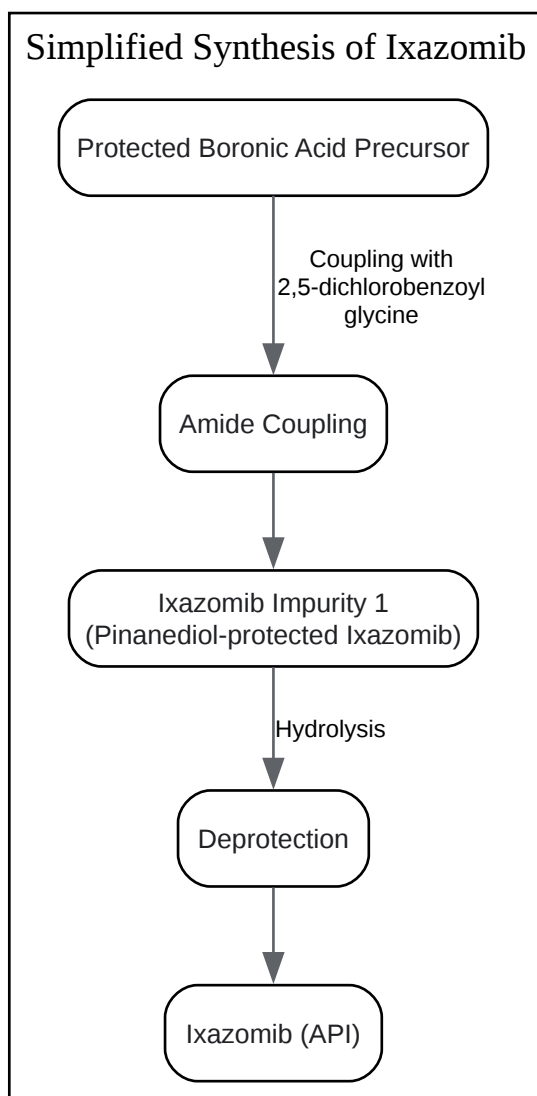
Table 1: Chemical and Physical Properties of **Ixazomib Impurity 1**

Property	Value	Source
Chemical Name	2,5-dichloro-N-[2-[[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0 <sup>2,6</sup> ]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide	
CAS Number	1201903-02-7	[1]
Molecular Formula	C <sub>24</sub> H <sub>33</sub> BCl <sub>2</sub> N <sub>2</sub> O <sub>4</sub>	
Molecular Weight	495.25 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in Dichloromethane, Chloroform, Methanol, Ethyl Acetate, DMSO	

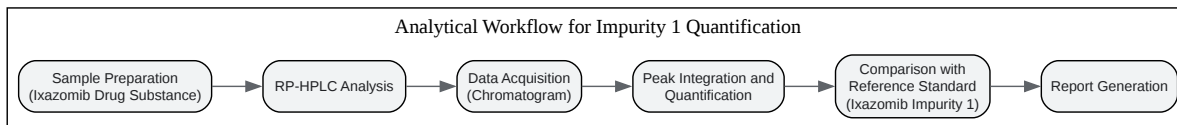
## Origin and Formation

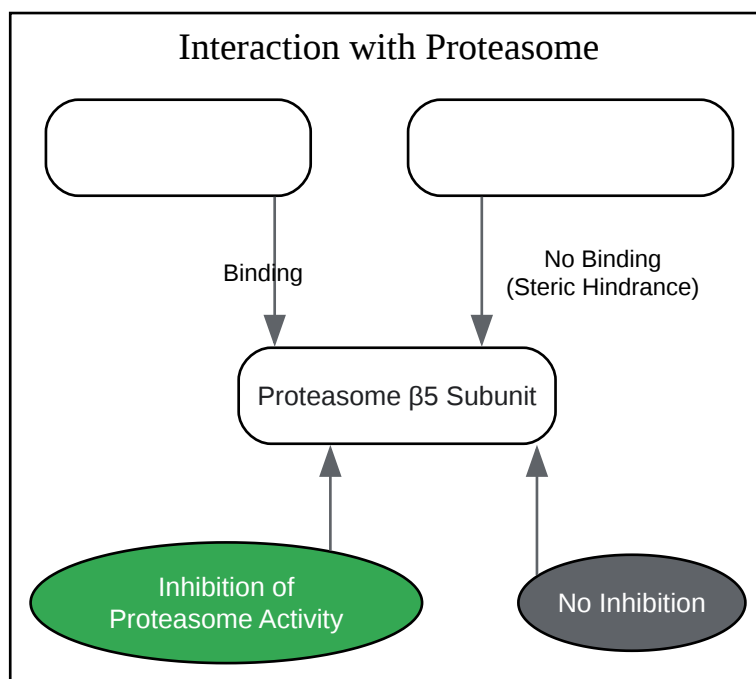
**Ixazomib Impurity 1** is a process-related impurity that arises during the synthesis of Ixazomib. Specifically, it is an intermediate that is formed before the final deprotection step of the boronic acid. The presence of this impurity in the final drug substance is typically due to an incomplete deprotection reaction of the pinanediol protecting group.

## Simplified Synthesis of Ixazomib



## Analytical Workflow for Impurity 1 Quantification





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## References

- 1. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Eight Related Substances in Milrinone A... [ouci.dntb.gov.ua]
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